molecular formula C17H9NO4 B2746318 6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid CAS No. 109964-49-0

6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid

Cat. No. B2746318
CAS RN: 109964-49-0
M. Wt: 291.262
InChI Key: IWTDBHRFVHGMBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been discussed in several studies. One approach involves a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .


Molecular Structure Analysis

The molecular structure of “6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid” is defined by its molecular formula, C17H9NO4. Further details about its structure might be available in specialized databases or scientific literature.

Scientific Research Applications

Photoluminescence Behavior : One study presents 6-Amino-8-cyanobenzo[1,2-b]indolizines, a class of photoluminescent materials demonstrating reversible pH-dependent optical properties. These compounds exhibit a dramatic blue shift in fluorescence emission upon protonation, a process driven by C-protonation rather than N-protonation. This unusual behavior highlights their potential in designing pH-sensitive optical materials (Outlaw et al., 2016).

Synthetic Routes and Bioactive Analogs : Research focused on synthesizing chiral non-racemic benzothienoindolizines has led to efficient approaches for creating novel bioactive tylophorine alkaloid analogs. These synthetic pathways are valuable for producing enantiopure compounds with potential medicinal applications, including indolizidine derivatives with defined stereochemistry (Šafár̆ et al., 2009).

Amidation of Indolizine Carboxylic Acids : A study demonstrates the use of propylphosphonic acid anhydride as a coupling agent for the amidation of indolizine-2-carboxylic acids, leading to a series of indolizine-2-carboxamido derivatives. This methodology provides a route to synthesize compounds with potential medicinal properties, showcasing the versatility of indolizine derivatives in drug development (Sekgota et al., 2021).

Photooxidation for Rapid Uncaging : Research on 3-acyl-2-methoxyindolizines under red light irradiation in the presence of a catalytic amount of methylene blue has revealed a method for the near-quantitative release of alcohols or carboxylic acids. This rapid photouncaging technique could be applied to release functional molecules, including carboxylic anticancer drugs and phenolic fluorescent dyes, from indolizine conjugates, indicating potential applications in controlled drug delivery and bioimaging (Watanabe et al., 2020).

Future Directions

The future directions in the research and application of “6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid” and its derivatives could involve the development of novel synthetic approaches, given their potential biological activities and their use as organic fluorescent molecules .

properties

IUPAC Name

6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)12(17(21)22)11-7-3-4-8-18(11)14/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTDBHRFVHGMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid

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